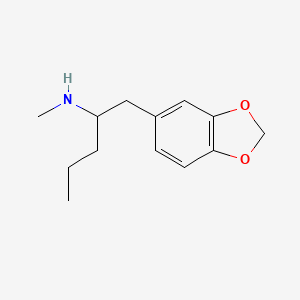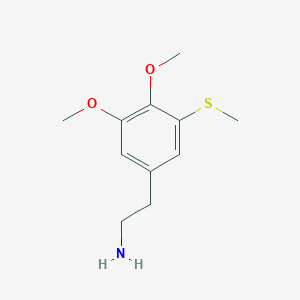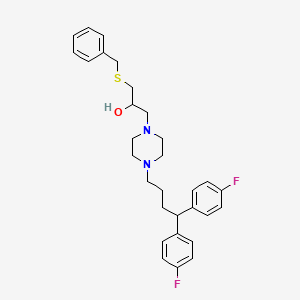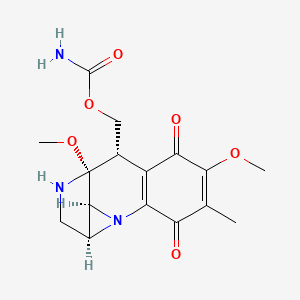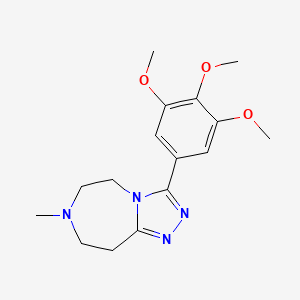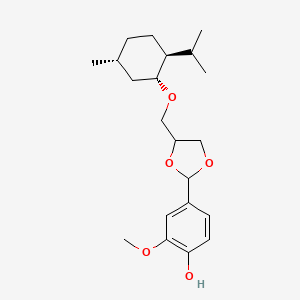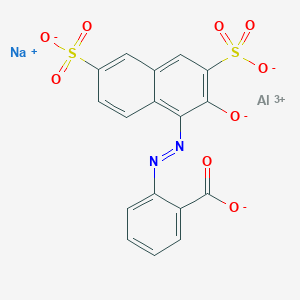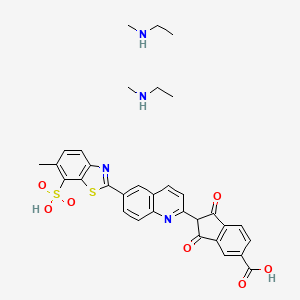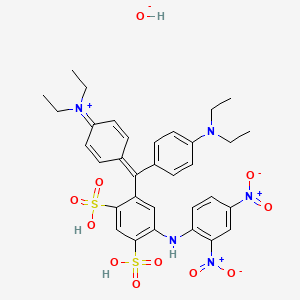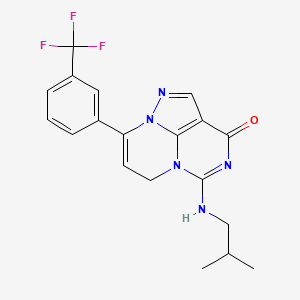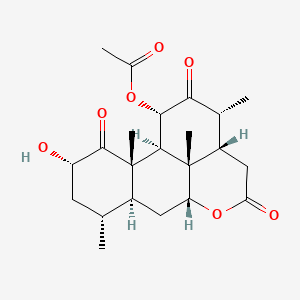
Amarolide 11-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amarolide 11-acetate: is a naturally occurring compound found in the bark of the Ailanthus altissima tree, commonly known as the tree of heaven. This compound belongs to the class of quassinoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amarolide 11-acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts.
Introduction of functional groups: Functional groups such as hydroxyl and acetyl groups are introduced through substitution reactions. Reagents like acetic anhydride and pyridine are commonly used for acetylation.
Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of the compound from the bark of Ailanthus altissima. This process includes:
Extraction: The bark is subjected to solvent extraction using solvents like methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is further purified using techniques such as crystallization or chromatography to isolate this compound.
化学反応の分析
Types of Reactions
Amarolide 11-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The acetyl group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
科学的研究の応用
Chemistry: Used as a starting material for the synthesis of more complex quassinoids.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that it can inhibit the growth of certain cancer cells and reduce inflammation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Amarolide 11-acetate involves its interaction with various molecular targets and pathways:
類似化合物との比較
Amarolide 11-acetate can be compared with other quassinoids such as:
Quassin: Known for its bitter taste and use as a natural insecticide.
Bruceantin: Studied for its anti-cancer properties.
Eurycomanone: Found in the Eurycoma longifolia plant, known for its anti-malarial and aphrodisiac effects.
Uniqueness: : this compound stands out due to its specific acetyl group at the 11th position, which contributes to its unique biological activities and potential therapeutic applications .
特性
CAS番号 |
29913-88-0 |
|---|---|
分子式 |
C22H30O7 |
分子量 |
406.5 g/mol |
IUPAC名 |
[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)17(26)18(19(21)22)28-11(3)23/h9-10,12-15,18-19,24H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,18-,19+,21-,22+/m1/s1 |
InChIキー |
HTUPNZUADSZJNJ-WGRRCHGUSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)O |
正規SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


